molecular formula C19H16F3N5O6 B2739245 3-(Pyrazin-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1421452-38-1

3-(Pyrazin-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2739245
CAS No.: 1421452-38-1
M. Wt: 467.361
InChI Key: KLFCUOLUBLQJQH-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C19H16F3N5O6 and its molecular weight is 467.361. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

  • Various oxadiazole derivatives, including compounds similar to the specified chemical, are synthesized and characterized for their chemical properties. For instance, Mahmoud et al. (2012) investigated the synthesis and spectral characterization of phthalazinone derivatives, which include the oxadiazole moiety. This research provides insights into the methods and techniques useful for synthesizing and analyzing compounds like 3-(Pyrazin-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (Mahmoud et al., 2012).

Computational Analysis and Molecular Docking

  • The computational analysis and molecular docking study of oxadiazole derivatives, similar to the compound , provide insights into their potential as therapeutic agents. El-Azab et al. (2018) conducted such studies on oxadiazole and pyrazine derivatives, showing their potential in drug development (El-Azab et al., 2018).

Potential in Drug Development

  • Research on oxadiazole derivatives, including those structurally related to the specified compound, has explored their potential in drug development, particularly for antimicrobial applications. For example, a study by Shruthi et al. (2016) on benzimidazole–oxadiazole hybrid molecules revealed promising antimicrobial activities, suggesting the potential of similar oxadiazole derivatives in pharmaceutical applications (Shruthi et al., 2016).

Antimycobacterial Activities

  • The antimycobacterial properties of oxadiazole derivatives have been a focus of scientific research. Studies like that of Gezginci et al. (1998) on substituted isosteres of pyridine- and pyrazinecarboxylic acids, which include oxadiazole structures, highlight the potential of such compounds in treating bacterial infections, including tuberculosis (Gezginci et al., 1998).

Antitumor Activity

  • The exploration of oxadiazole derivatives for antitumor activity is another significant area of research. Maftei et al. (2016) described the structural characterization and medical application of novel oxadiazole derivatives, including their in vitro anti-cancer activity, showcasing the potential of such compounds in oncology (Maftei et al., 2016).

Properties

IUPAC Name

oxalic acid;3-pyrazin-2-yl-5-[1-[[2-(trifluoromethoxy)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2.C2H2O4/c18-17(19,20)26-14-4-2-1-3-11(14)8-25-9-12(10-25)16-23-15(24-27-16)13-7-21-5-6-22-13;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFCUOLUBLQJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2OC(F)(F)F)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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